PARP-1 Inhibitory Activity: Diazaspiro Core vs. Piperazine Core
In a direct head-to-head comparison, a diazaspiro[3.5]nonane analogue (compound 56) exhibited PARP-1 inhibitory activity comparable to the piperazine-containing drug olaparib, but with reduced DNA damage [1]. The diazaspiro analogue had an IC50 of 12.6 ± 1.1 nM against PARP-1, while olaparib had an IC50 of 6 nM [1]. Crucially, unlike olaparib, the diazaspiro compound did not induce DNA damage at similar drug concentrations, highlighting the potential of the spirocyclic scaffold to decouple high-affinity inhibition from genotoxic side effects [1].
| Evidence Dimension | PARP-1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 12.6 ± 1.1 nM (diazaspiro analogue 56) |
| Comparator Or Baseline | 6 nM (olaparib, piperazine core) |
| Quantified Difference | ~2.1-fold less potent but with reduced DNA damage |
| Conditions | In vitro PARP-1 enzyme inhibition assay |
Why This Matters
This comparison demonstrates that the diazaspiro core can maintain high target affinity while potentially improving safety profile, which is critical for selecting a scaffold in PARP inhibitor development.
- [1] Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367–5379. https://doi.org/10.1021/acs.jmedchem.8b00576 View Source
